

Genotoxicity and mutagenicity studies of Imazalil

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An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Imazalil

Introduction

Imazalil (synonym: enilconazole) is an imidazole fungicide widely used in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants, primarily through the inhibition of sterol biosynthesis.[1] Its extensive use, particularly in post-harvest treatments, has led to scrutiny regarding its potential health risks to consumers.[2][3] The United States Environmental Protection Agency (EPA) has classified imazalil as a probable carcinogen.[2][3] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of Imazalil, presenting quantitative data, detailed experimental protocols, and visual workflows for key assays. The evidence presents a mixed profile, with earlier studies often concluding a lack of genotoxic potential, while more recent investigations report positive findings for DNA damage and chromosomal aberrations.

Data Presentation: Summary of Genotoxicity and Mutagenicity Assays

The genotoxic potential of **Imazalil** has been evaluated in a wide range of in vitro and in vivo assays. The results are summarized below.

Table 1: In Vitro Genotoxicity Studies of Imazalil



End-point	Test System	Concentratio n/Dose	Purity (%)	Results	Reference
Reverse Mutation	S. typhimurium TA98, TA100, TA1535, TA1538, TA97	5–500 μ g/plate	98.7	Negative	[4]
Reverse Mutation	S. typhimurium	Two dosages	Not Specified	Positive (direct base- pair and indirect frameshift mutation)	[3]
Chromosoma I Aberration	Human Lymphocytes	Not Specified	98.7	Negative	[4]
Chromosoma I Aberration	Human Lymphocytes	Up to 672 μM	Not Specified	Positive (Dose- dependent increase)	[5][6]
Micronucleus Formation	Human Lymphocytes	Up to 672 μM	Not Specified	Positive (Dose- dependent increase)	[5][6]
DNA Damage (Comet Assay)	Human Lymphocytes	6.8–136 μ g/plate	Not Specified	Positive (Dose- dependent increase in DNA lesions)	[2]
DNA Damage (Comet Assay)	Allium cepa (Onion root)	0.5, 1, and 2 μg/mL	Not Specified	Positive (Statistically significant increase in	[7]



DNA damage)

Table 2: In Vivo Genotoxicity Studies of Imazalil

End-point	Test System	Concentratio n/Dose	Purity (%)	Results	Reference
Micronucleus Test	Mouse	Not Specified	98.7	Negative	[4]
Dominant Lethal Test	Mouse	Not Specified	Not Specified	Negative	[8][9]
DNA Damage (Comet Assay)	Drosophila melanogaster	1 and 4.5 mM	Not Specified	Positive (Statistically significant increase in DNA damage)	[10]
Somatic Mutation and Recombinatio n (SMART)	Drosophila melanogaster	0.25, 1, and 4.5 mM	Not Specified	Negative (Not statistically significant)	[10][11]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation and replication of study results.

Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the potential of **Imazalil** to induce gene mutations (frameshift or base-pair substitutions) in bacterial strains.
- Test System:Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1538, which are specifically designed to detect different types of mutations.



· Methodology:

- Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.
- Exposure: Imazalil, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (e.g., 5 to 500 μ g/plate) to a mixture containing the tester bacterial strain and, if required, the S9 mix.[4]
- Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate. The minimal medium lacks histidine, an essential amino acid for these bacterial strains, preventing their growth.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation (reversion) at the histidine operon can synthesize their own histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

In Vitro Chromosome Aberration Assay

- Objective: To determine if **Imazalil** can induce structural chromosomal damage in cultured mammalian cells.
- Test System: Cultured human peripheral blood lymphocytes.
- Methodology:
 - Cell Culture: Whole blood cultures are established from healthy, non-smoking donors.
 Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).
 - \circ Treatment: **Imazalil** is added to the cultures at various concentrations (e.g., up to 672 μ M) for a specified duration, typically covering one and a half cell cycles.[5] The assay is



performed with and without S9 metabolic activation.

- Metaphase Arrest: A spindle inhibitor, such as colchicine or colcemid, is added to the cultures for the final 2-3 hours of incubation. This arrests cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (e.g., KCl) to swell the cells and disperse the chromosomes, and then fixed in a methanol:acetic acid solution. The fixed cells are dropped onto microscope slides and airdried.
- Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases
 per concentration are analyzed under a microscope for structural chromosomal
 aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The
 results are compared to negative and positive controls.[12][13]

In Vivo Micronucleus Test

- Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo by assessing the formation of micronuclei in erythrocytes.
- Test System: Mice (e.g., Swiss Albino).[14]
- Methodology:
 - Administration: Imazalil is administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[4] A vehicle control and a known positive control are also included.
 - Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected, usually from the femur.
 - Slide Preparation: A bone marrow cell suspension is created, and smears are prepared on microscope slides.
 - Staining and Analysis: Slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature cells). A minimum of 2000 PCEs per animal are scored for the



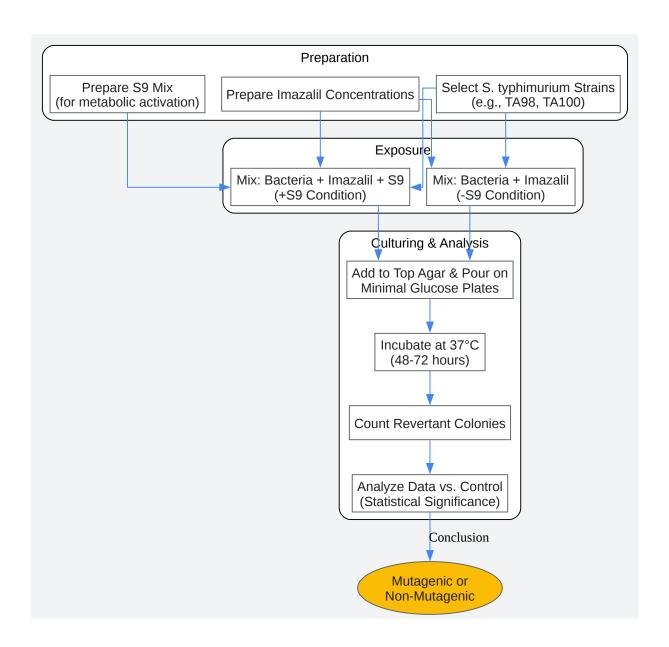
presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that result from acentric chromosome fragments or whole chromosomes lagging during cell division.

 Toxicity Assessment: Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A significant decrease in this ratio indicates bone marrow suppression. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Mandatory Visualizations

The following diagrams illustrate the workflows of key genotoxicity assays.

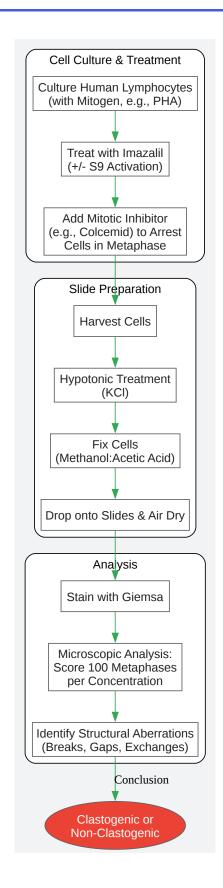




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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

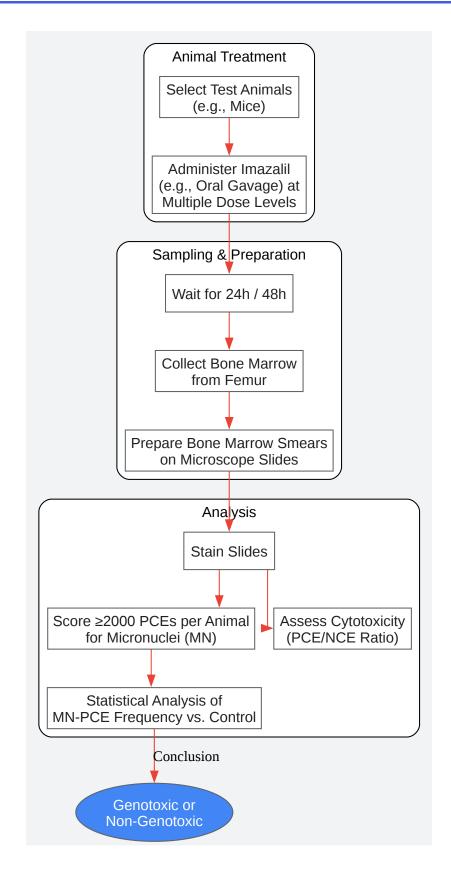




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Caption: Workflow for the In Vitro Chromosome Aberration Assay.





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Caption: Workflow for the In Vivo Bone Marrow Micronucleus Test.



Discussion and Conclusion

The genotoxicity profile of **Imazalil** is complex. An adequate range of tests has been performed, with early evaluations concluding that **Imazalil** is unlikely to have genotoxic potential.[1][4] For instance, standard Ames tests and an in vivo mouse micronucleus test yielded negative results.[4]

However, more recent studies challenge this conclusion. A 2023 study reported a positive result in the Ames test, indicating potential for inducing both base-pair and frameshift mutations.[3] Furthermore, multiple investigations have demonstrated that **Imazalil** can cause DNA damage and chromosomal aberrations in a dose-dependent manner.[2][5] Studies using the comet assay on human lymphocytes and Allium cepa roots have shown significant DNA strand breaks.[2][7] Additionally, in vitro studies on human lymphocytes have revealed dose-dependent increases in both structural chromosomal aberrations and micronucleus formation. [5][6] These findings suggest a potential clastogenic and DNA-damaging effect that may not be detected by standard bacterial mutation assays.

The proposed mechanism for **Imazalil**-induced genotoxicity may involve the induction of oxidative stress. The addition of **Imazalil** to rat hepatocytes was found to cause cell death accompanied by the depletion of intracellular glutathione and an accumulation of malondialdehyde, an indicator of lipid peroxidation.[15] This oxidative damage potential could lead to the DNA strand breaks and chromosome damage observed in several assays.

In conclusion, while **Imazalil** does not appear to be a potent mutagen in some standard bacterial systems, substantial evidence from more recent studies indicates it possesses genotoxic activity, capable of inducing DNA damage and chromosomal aberrations in eukaryotic cells, including those of human origin. This is consistent with its classification as a probable human carcinogen by the EPA.[3] For drug development professionals and researchers, these findings underscore the importance of utilizing a comprehensive battery of genotoxicity tests, including assays for clastogenicity and DNA strand breaks, to fully characterize the safety profile of chemical compounds.

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